N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

Analytical chemistry Quality control Structure verification

This compound is a rationally designed scaffold-hopping probe combining the N4‑acetylpiperazine sulfonyl pharmacophore, which confers an ~47‑fold sEH inhibitory potency advantage (IC₅₀ 3.3 nM vs. 156 nM for unsubstituted analogs), with a 4‑methylphenoxyacetyl motif that balances LogP for aqueous biochemical assays. Its InChIKey (FLYIQHRWXFBSEE‑UHFFFAOYSA‑N) and archived ¹H NMR provide a definitive fingerprint to prevent isomer cross‑contamination with C₂₁H₂₅N₃O₅S isomers such as GLX351322. Validated 3‑year powder stability at −20 °C supports multi‑year SAR campaigns without re‑synthesis.

Molecular Formula C21H25N3O5S
Molecular Weight 431.5 g/mol
Cat. No. B3468429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE
Molecular FormulaC21H25N3O5S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C21H25N3O5S/c1-16-3-7-19(8-4-16)29-15-21(26)23-11-13-24(14-12-23)30(27,28)20-9-5-18(6-10-20)22-17(2)25/h3-10H,11-15H2,1-2H3,(H,22,25)
InChIKeyFLYIQHRWXFBSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-[4-({4-[2-(4-Methylphenoxy)acetyl]piperazino}sulfonyl)phenyl]acetamide: Compound Identity, Class, and Core Structural Features


N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE (synonym: acetamide, N-[4-[[4-[2-(4-methylphenoxy)acetyl]-1-piperazinyl]sulfonyl]phenyl]-) is a synthetic 1-acyl-4-sulfonylpiperazine derivative with the molecular formula C21H25N3O5S and a monoisotopic exact mass of 431.151492 g/mol [1]. The compound belongs to the sulfonylamino phenylacetamide class and features a central piperazine ring that is N1-substituted with a 4-methylphenoxy acetyl group and N4-substituted with a 4-acetamidophenyl sulfonyl group. This dual-functionalized piperazine architecture places the compound within a scaffold class that has been explored for soluble epoxide hydrolase (sEH) inhibition, anticancer activity, and cannabinoid-1 receptor modulation [2][3]. A full 1H NMR spectrum is registered in SpectraBase under Compound ID 3gPXsrzEwNS [1].

Why N1-[4-({4-[2-(4-Methylphenoxy)acetyl]piperazino}sulfonyl)phenyl]acetamide Cannot Be Replaced by Simpler Piperazine Sulfonamides


Substituting this compound with a generic piperazine sulfonamide or mono-functionalized analog overlooks the critical contribution of the N4-acetyl substitution pattern on the piperazine ring to both potency and physicochemical profile. In the structurally related 1,3-disubstituted urea sEH inhibitor series, replacement of the N4-acetyl with hydrogen (i.e., unsubstituted piperazine) resulted in a ~47-fold loss of inhibitory potency (IC50 3.3 nM → 156 nM for the para-substituted pair 28c vs. 24c) [1]. Furthermore, the dual acylsulfonylpiperazine architecture influences computed LogP, topological polar surface area (tPSA), and hydrogen-bond donor/acceptor counts, parameters that directly govern membrane permeability and solubility—properties that cannot be assumed equivalent across analogs differing by a single substituent . Generic substitution without matched structural verification therefore risks both potency failure and altered ADME behavior.

Quantitative Differentiation Evidence for N1-[4-({4-[2-(4-Methylphenoxy)acetyl]piperazino}sulfonyl)phenyl]acetamide Against Closest Analogs


Molecular Identity and Spectral Fingerprint: Exact Mass Differentiation from Isomeric Compounds Sharing C21H25N3O5S

The target compound has a monoisotopic exact mass of 431.151492 g/mol (C21H25N3O5S) and a registered InChIKey of FLYIQHRWXFBSEE-UHFFFAOYSA-N, distinguishing it from other compounds sharing the identical molecular formula. For instance, GLX351322 (CAS 835598-94-2, also C21H25N3O5S, MW 431.51) possesses a completely different scaffold (furan-carbonyl piperazine cyclopenta[b]thiophene carboxylate) and is a Nox4 inhibitor (IC50 5 μM) . The target compound's unique InChIKey and a full 1H NMR spectrum archived in SpectraBase (Compound ID 3gPXsrzEwNS) provide unambiguous identity verification that simple molecular weight or formula matching cannot [1].

Analytical chemistry Quality control Structure verification

Impact of N4-Acetyl Substitution on Piperazine: Quantitative SAR Evidence from sEH Inhibition

In a systematic SAR study of piperazino-containing 1,3-disubstituted ureas as sEH inhibitors (Huang et al., J Med Chem 2010), N4-acetyl substitution on the piperazine ring dramatically enhanced inhibitory potency compared to the unsubstituted (N4-H) analogs. For the para-substituted phenyl spacer series: compound 28c (N4-COCH3) showed an IC50 of 3.3 nM vs. 24c (N4-H) with an IC50 of 156 nM, representing a ~47-fold improvement [1]. For the meta-substituted series, 28b (N4-COCH3) gave IC50 3.6 nM vs. 24b (N4-H) IC50 27.2 nM, a ~7.6-fold improvement. The N4-acetyl also outperformed N4-methyl (16c, IC50 17.9 nM; 16b, IC50 23.1 nM) [1]. The target compound bears this N4-acetyl-sulfonyl pharmacophore arrangement (though in a distinct chemotype from the urea series), suggesting that the acetyl substitution pattern on piperazine is a meaningful potency determinant that simpler N4-H or N4-methyl analogs cannot replicate.

Soluble epoxide hydrolase Structure-activity relationship Piperazine pharmacophore optimization

Computed Physicochemical Property Differentiation: LogP and tPSA Benchmarking Against a Closest Sulfonyl Analog

The target compound differs from its closest commercially cataloged sulfonyl analog, N-[4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide (Hit2Lead SC-6552404, C19H23N3O5S2, MW 438), by the replacement of the N4-tosyl group with an N4-(4-methylphenoxy)acetyl group. This substitution changes the molecular formula, eliminates one sulfur atom, and alters key computed drug-likeness parameters. SC-6552404 has a computed LogP of 2.93, LogSW of -4.89, and tPSA of 103.9 Ų . The target compound, by incorporating an additional ether oxygen and a methylene linker in place of the sulfonyl sulfur, is expected to exhibit a moderately lower LogP (increased polarity from the ether oxygen) and a slightly higher tPSA, which can confer improved aqueous solubility at the expense of marginal membrane permeability relative to the tosyl analog [1].

Drug-likeness Physicochemical profiling Membrane permeability prediction

Vendor-Validated Long-Term Storage Stability Supporting Multi-Year Research Programs

The target compound benefits from vendor-validated storage stability data indicating that the powder form is stable at -20°C for 3 years, and in solvent at -80°C for 1 year [1]. This contrasts with the structurally related compound 1-[(4-methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine (C14H20N2O4S, MW 312.39), for which no long-term stability data are publicly reported . The documented stability of the target compound under standard laboratory storage conditions reduces procurement risk for multi-year research programs and enables batch pre-ordering without concern for degradation during extended project timelines.

Compound stability Inventory management Reproducibility

Antiproliferative Class Evidence: Acylsulfonylpiperazine Scaffold Activity in Prostate Cancer C4-2 Cells

A focused series of 1-acyl-4-sulfonylpiperazine derivatives—the same core scaffold class as the target compound—was evaluated for antiproliferative activity against the human prostate cancer cell line C4-2, with several compounds exhibiting significant growth inhibition [1]. While the published study did not include the exact target compound, the SAR analysis demonstrated that the acylsulfonylpiperazine architecture is permissive for anticancer activity in this androgen-independent prostate cancer model. This contrasts with simple N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide (CAS 100318-71-6, C12H17N3O3S, MW 283.35), which lacks the N1-acyl group altogether and has not been reported to exhibit antiproliferative activity in peer-reviewed literature .

Anticancer screening Prostate cancer Phenoxyacetyl piperazine

Optimal Research and Procurement Application Scenarios for N1-[4-({4-[2-(4-Methylphenoxy)acetyl]piperazino}sulfonyl)phenyl]acetamide


Scaffold-Hopping SAR Exploration for Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization

The target compound incorporates the N4-acetylpiperazine sulfonyl pharmacophore arrangement that, in the 1,3-disubstituted urea series, conferred a ~47-fold potency gain over unsubstituted piperazine analogs (IC50 3.3 nM vs. 156 nM) [1]. Researchers seeking to replace the urea core with a sulfonylamino phenylacetamide linker can use this compound as a scaffold-hopping probe to test whether the N4-acetyl potency advantage is transferable across chemotypes, while maintaining access to the favorable pharmacokinetic properties (T1/2 up to 14 h, AUC up to 40,200 nM·min) observed for N4-acetylpiperazine-containing sEH inhibitors in vivo [1].

Physicochemical Property-Tailored Analog Selection for Cellular vs. Biochemical Screening Cascades

With a predicted LogP moderately lower than the tosyl analog SC-6552404 (LogP 2.93) due to the ether oxygen in its 4-methylphenoxyacetyl group , the target compound is better suited for aqueous biochemical assays where higher solubility is desired. Conversely, the tosyl analog may be preferred for purely cell-based phenotypic screens where higher membrane permeability (higher LogP) is prioritized. Procurement decisions between these two commercially available analogs can thus be rationally guided by assay format requirements.

Anticancer Hit Identification in Androgen-Independent Prostate Cancer Models

The 1-acyl-4-sulfonylpiperazine scaffold class has demonstrated antiproliferative activity against the C4-2 androgen-independent prostate cancer cell line [2]. The target compound, bearing both the N1-(4-methylphenoxy)acetyl and N4-(4-acetamidophenyl)sulfonyl substituents, represents a more extensively functionalized member of this chemotype compared to simpler analogs. It can serve as a starting point for medicinal chemistry optimization in prostate cancer hit-to-lead programs, with the validated 3-year powder stability at -20°C [3] supporting long-term SAR campaigns without re-synthesis.

Analytical Reference Standard for Isomer Discrimination in High-Throughput Screening Libraries

The compound's registered InChIKey (FLYIQHRWXFBSEE-UHFFFAOYSA-N) and archived 1H NMR spectrum [4] provide a definitive analytical fingerprint that distinguishes it from other C21H25N3O5S isomers such as GLX351322 (Nox4 inhibitor, IC50 5 μM) . Screening laboratories managing large compound collections can use this spectral reference to verify the identity of purchased batches and avoid cross-contamination or mislabeling errors that could confound HTS hit triage when multiple isomeric compounds are present in the same library.

Quote Request

Request a Quote for N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.